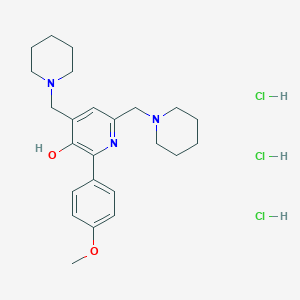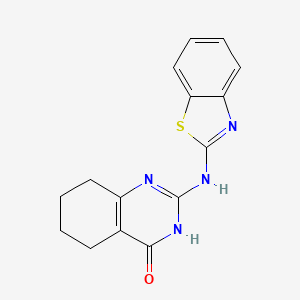
2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring substituted with methoxyphenyl and piperidinylmethyl groups, making it a molecule of interest for its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable alkylating agent.
Introduction of Piperidinylmethyl Groups: The piperidinylmethyl groups can be added through a nucleophilic substitution reaction, where piperidine reacts with a halomethylpyridine derivative.
Final Purification and Conversion to Trihydrochloride Salt: The final compound is purified using chromatographic techniques and converted to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridine ring or the piperidinylmethyl groups, potentially yielding reduced or hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions (e.g., basic or acidic environments).
Major Products Formed
Oxidation Products: Phenolic derivatives and quinones.
Reduction Products: Hydrogenated pyridine derivatives and reduced piperidinylmethyl groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Pharmacology: Studied for its interactions with biological targets, including receptors and enzymes.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Used as a probe to study various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenyl)-4,6-bis(morpholin-1-ylmethyl)pyridin-3-ol
- 2-(4-Methoxyphenyl)-4,6-bis(pyrrolidin-1-ylmethyl)pyridin-3-ol
- 2-(4-Methoxyphenyl)-4,6-bis(azepan-1-ylmethyl)pyridin-3-ol
Uniqueness
2-(4-Methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride is unique due to the presence of piperidinylmethyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds with different substituents.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-4,6-bis(piperidin-1-ylmethyl)pyridin-3-ol;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2.3ClH/c1-29-22-10-8-19(9-11-22)23-24(28)20(17-26-12-4-2-5-13-26)16-21(25-23)18-27-14-6-3-7-15-27;;;/h8-11,16,28H,2-7,12-15,17-18H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJNCHXDEZMDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=CC(=N2)CN3CCCCC3)CN4CCCCC4)O.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({[2-methyl-3-(propionylamino)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5960114.png)
![N-[(4-methoxyphenyl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B5960117.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-biphenylylmethyl)-2-piperazinone](/img/structure/B5960125.png)
![3-({3-[(diethylamino)sulfonyl]-4-methylbenzoyl}amino)benzoic acid](/img/structure/B5960133.png)

![3-(1,3-Benzodioxol-5-yl)-5-[[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B5960137.png)

![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5960152.png)
![N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5960154.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5960172.png)

![2-(2-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B5960181.png)

![N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide](/img/structure/B5960203.png)
